molecular formula C14H20N4 B11747804 N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine

N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11747804
M. Wt: 244.34 g/mol
InChI Key: OLJFCXUSWOOGMC-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a dimethylamino group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 4-(dimethylamino)benzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazol-4-amine: A simpler analog without the dimethylamino and phenylmethyl substitutions.

    4-(Dimethylamino)benzyl chloride: A precursor used in the synthesis of the target compound.

    N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine: A related compound with different substitution patterns.

Uniqueness

N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino group and the phenylmethyl group enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C14H20N4/c1-11-14(10-18(4)16-11)15-9-12-5-7-13(8-6-12)17(2)3/h5-8,10,15H,9H2,1-4H3

InChI Key

OLJFCXUSWOOGMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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